1-Bromo-3-(3-methoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated aromatic ketone, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-(3-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 3-(3-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-Bromo-3-(3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-methoxyphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Bromo-3-(3-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-methoxyphenyl)propan-2-one: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Contains a hydroxyl group instead of a bromine atom, leading to different chemical behavior and uses.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Another brominated aromatic ketone with variations in the position of functional groups.
Properties
CAS No. |
20772-11-6 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-3-(3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3 |
InChI Key |
QYCJGDBVWSEHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)CBr |
Origin of Product |
United States |
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